molecular formula C17H14F3NO3 B1663064 (2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide CAS No. 147696-46-6

(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide

Cat. No. B1663064
M. Wt: 337.29 g/mol
InChI Key: LVEDGSIMCSQNNX-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, also known as BTM-0512, is a novel small molecule that has been gaining attention in the scientific community for its potential therapeutic applications. It belongs to the class of compounds known as selective estrogen receptor modulators (SERMs), which are compounds that selectively target estrogen receptors in different tissues and have been used for the treatment of various diseases, including breast cancer and osteoporosis.

Scientific Research Applications

ATP-sensitive Potassium Channel Modulation

(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, referenced as ZD6169, has been identified as a novel ATP-sensitive potassium channel opener. It demonstrates in vivo selectivity in relaxing bladder smooth muscle, which may have potential in treating patients with urge incontinence. The compound showcases a notable selectivity ratio, indicating its preferential activity on bladder muscle over cardiovascular parameters. The effect of ZD6169 on bladder compliance and the ability to block bladder activity with glibenclamide in rats suggest its significant role in therapeutic applications targeting bladder dysfunctions (Howe et al., 1995).

Anti-Acetylcholinesterase Activity

A series of compounds related to (2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide have demonstrated potent anti-acetylcholinesterase (anti-AChE) activity. These findings are pivotal, particularly in the context of antidementia agents. The introduction of bulky moieties and modifications at the nitrogen atom of benzamide in these derivatives has resulted in enhanced activity. This highlights the compound's potential in treating conditions like Alzheimer's by increasing acetylcholine levels in the cerebral cortex and hippocampus of rats (Sugimoto et al., 1990).

Sigma2 Receptor Imaging in Solid Tumors

Fluorine-containing benzamide analogs, including structures similar to (2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, have been synthesized and evaluated as potential ligands for positron emission tomography (PET) imaging. These compounds target the sigma2 receptor status in solid tumors, indicating their application in cancer diagnostics and therapy monitoring. The high tumor uptake and favorable tumor/normal tissue ratios postulated by these compounds, coupled with their affinity for sigma2 receptors, underscore their significance in the field of oncology (Tu et al., 2007).

Anti-inflammatory Anti-platelet Aggregation

Compounds similar to (2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, specifically R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid (R-/S-HFBA), have shown notable anti-inflammatory and antiplatelet effects. These effects are evident in the inhibition of carrageenan-induced rat paw edema and the inhibition of arachidonic acid-induced platelet aggregation. These findings highlight the therapeutic potential of such compounds in addressing inflammatory conditions and disorders associated with platelet aggregation (Rong et al., 2019).

properties

CAS RN

147696-46-6

Product Name

(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide

Molecular Formula

C17H14F3NO3

Molecular Weight

337.29 g/mol

IUPAC Name

(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide

InChI

InChI=1S/C17H14F3NO3/c1-16(24,17(18,19)20)15(23)21-13-9-7-12(8-10-13)14(22)11-5-3-2-4-6-11/h2-10,24H,1H3,(H,21,23)/t16-/m0/s1

InChI Key

LVEDGSIMCSQNNX-INIZCTEOSA-N

Isomeric SMILES

C[C@](C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(C(F)(F)F)O

SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(C(F)(F)F)O

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(C(F)(F)F)O

synonyms

(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide

Origin of Product

United States

Synthesis routes and methods

Procedure details

5 mM potassium dihydrogen phosphate solution (50 mL) was adjusted to pH 7.1 with 0.1 N sodium hydroxide solution (2 mL), porcine pancreatic lipase (Biocatalysts, Treforest, UK) (0.2 g) added and the pH again adjusted to 7.1 with 0.1 N sodium hydroxide solution (2 mL). Racemic butyric ester derived from N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide (1 g) was dissolved in MTBE (10 mL) and added to the reaction, washing in with further MTBE (2 mL). The reaction was stirred at 38° C. under pH control initially set at 7.05 max/7.00 min. After 24 hr., further porcine pancreatic lipase (0.8 g) was added and the pH adjusted to 7.55 max/7.50 min and left for a further 42 hours when a total of 10 mL of 0.1 N sodium hydroxide had been added. The reaction mixture was acidified to pH 3.5 with 2 N HCl (2 mL), stirred for 15 min., then ethyl acetate (30 mL) was added and the mixture was stirred for a further 10 min. The mixture was then filtered and the residue washed with ethyl acetate (20 mL). The aqueous phase was separated and extracted with ethyl acetate (30 mL). The combined organic extracts were washed with 50% brine (20 mL), filtered and evaporated to an oil which partly crystallized. Yield: 0.95 g. The product was a mixture of the (R)-alcohol (99% enantiomeric excess) and ester.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Racemic butyric ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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